molecular formula C10H16 B11941847 Tricyclo[7.1.0.04,6]decane CAS No. 286-73-7

Tricyclo[7.1.0.04,6]decane

Katalognummer: B11941847
CAS-Nummer: 286-73-7
Molekulargewicht: 136.23 g/mol
InChI-Schlüssel: QFNRBEUEKKYIGV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tricyclo[71004,6]decane is an organic compound with the molecular formula C10H16 It is classified as a hydrocarbon and is known for its unique three-dimensional cage-like structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Tricyclo[7.1.0.04,6]decane can be achieved through several methods. One common approach involves the reaction of carbon tetrachloride with bicyclo[6.1.0]non-4-ene, 9,9-dichloro- under specific conditions . Another method includes the use of Diels-Alder and Conia-ene reactions to form the desired tricyclic structure .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as aluminum chloride absorbed on substrates like silicon dioxide or zeolites can facilitate the interconversion of isomers, with a preference for forming the exo isomer as the major product .

Analyse Chemischer Reaktionen

Types of Reactions

Tricyclo[71004,6]decane undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions

Common reagents used in the reactions of Tricyclo[7.1.0.04,6]decane include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions may involve halogens or other electrophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

Tricyclo[7.1.0.04,6]decane has several scientific research applications:

Wirkmechanismus

The mechanism by which Tricyclo[7.1.0.04,6]decane exerts its effects involves its interaction with molecular targets and pathways. Its cage-like structure allows it to interact with various enzymes and receptors, potentially influencing biological processes. The exact molecular targets and pathways are still under investigation, but its stability and reactivity make it a compound of interest for further research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Tricyclo[7.1.0.04,6]decane is unique due to its specific three-dimensional structure, which provides distinct reactivity and stability compared to other tricyclic hydrocarbons.

Eigenschaften

CAS-Nummer

286-73-7

Molekularformel

C10H16

Molekulargewicht

136.23 g/mol

IUPAC-Name

tricyclo[7.1.0.04,6]decane

InChI

InChI=1S/C10H16/c1-2-8-6-10(8)4-3-9-5-7(1)9/h7-10H,1-6H2

InChI-Schlüssel

QFNRBEUEKKYIGV-UHFFFAOYSA-N

Kanonische SMILES

C1CC2CC2CCC3C1C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.